molecular formula C22H22N4O5 B2374209 1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione CAS No. 2320726-14-3

1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2374209
CAS No.: 2320726-14-3
M. Wt: 422.441
InChI Key: GRHUFZZLEHXSSL-UHFFFAOYSA-N
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Description

The compound contains a quinazoline-2,4(1H,3H)-dione structure, which is a type of heterocyclic compound. It also contains a 1,2,4-oxadiazole ring and a 2,5-dimethoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazoline derivatives, including quinazoline-2,4(1H,3H)-diones, have been synthesized using various methods, including reactions with carbon dioxide and 2-aminobenzonitriles, highlighting their versatility in chemical synthesis and potential for modification to achieve desired properties (Patil et al., 2008; Mizuno et al., 2007).
  • Syntheses often focus on sustainability, utilizing green chemistry principles such as solvent-free conditions and recyclable catalysts, indicating the environmental consideration in the development of these compounds (Patil et al., 2009).

Biological and Pharmacological Applications

  • Quinazoline derivatives have been explored for their antitumor activities, with some compounds showing promising results in inhibiting tumor growth, suggesting potential applications in cancer research and therapy (Al-Suwaidan et al., 2016).
  • Oxadiazole-linked quinazoline derivatives have been investigated for their analgesic and anti-inflammatory properties, indicating their potential use in developing new pain management and anti-inflammatory medications (Dewangan et al., 2016).

Molecular Modeling and Spectroscopic Analysis

  • Detailed molecular modeling and spectroscopic analyses, including DFT studies, vibrational spectroscopic studies, and molecular docking, have been conducted on quinazoline derivatives to understand their structural and electronic properties. These studies provide insights into the interaction mechanisms of these compounds with biological targets, aiding in the rational design of drugs and other functional molecules (Sebastian et al., 2015; Qiao et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinazoline derivatives have been studied for their potential as anticancer agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is reacted with DCC and DMAP in chloroform to form the corresponding 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl ester intermediate.", "The propylquinazoline-2,4(1H,3H)-dione is then reacted with the 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl ester intermediate in dichloromethane to form the desired compound.", "The product is then purified by column chromatography using a mixture of methanol and dichloromethane as the eluent.", "The final compound is obtained as a white solid and characterized by NMR and mass spectrometry.", "The crude product is dissolved in diethyl ether and washed with a solution of sodium bicarbonate and water, followed by a solution of sodium chloride and water to remove any impurities." ] }

CAS No.

2320726-14-3

Molecular Formula

C22H22N4O5

Molecular Weight

422.441

IUPAC Name

1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-17(15)26(22(25)28)13-19-23-20(24-31-19)16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3

InChI Key

GRHUFZZLEHXSSL-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

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